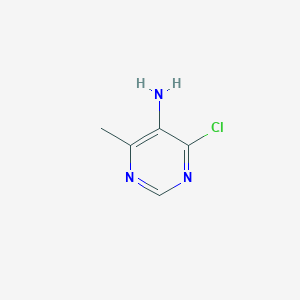
4-Chloro-5-fluoroindoline
Overview
Description
4-Chloro-5-fluoroindoline, also known as 4-Chloro-5-fluoro-1H-indole-2,3-dione , is a chemical compound with the molecular formula C8H3ClFNO2 . It has a molecular weight of 199.57 .
Molecular Structure Analysis
The InChI code for 4-Chloro-5-fluoroindoline is 1S/C8H3ClFNO2/c9-6-3(10)1-2-4-5(6)7(12)8(13)11-4/h1-2H,(H,11,12,13) . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-5-fluoroindoline are not available, a related study discusses the use of 5-fluoroindoline-2,3-dione in the synthesis of novel fluorinated indole derivatives .Physical And Chemical Properties Analysis
4-Chloro-5-fluoroindoline has a density of 1.6±0.1 g/cm3 . It has a molar refractivity of 42.3±0.3 cm3 . The compound has 3 hydrogen bond acceptors and 1 hydrogen bond donor . Its polar surface area is 46 Å2 .Scientific Research Applications
- Kinase Inhibitors : Some derivatives exhibit kinase inhibitory activity, making them promising candidates for targeted therapies against kinases involved in diseases like cancer and inflammation .
- Microwave-Assisted Synthesis : 4-Chloro-5-fluoroindoline can be efficiently synthesized using microwave irradiation. This approach offers advantages such as shorter reaction times, excellent yields, and eco-friendly procedures. Copper dipyridine dichloride (CuPy₂Cl₂) serves as a catalyst in this process .
- Antiproliferative Effects : Some derivatives have been tested for their antiproliferative activity against cancer cell lines, including HL-60 cervical carcinoma, HeLaS3, and T-lymphoblastic leukemia cells .
- Pesticide Development : Fluorine-containing compounds are of interest in agrochemical research. Researchers explore their potential as insecticides, fungicides, or herbicides due to the unique properties conferred by fluorine atoms .
Medicinal Chemistry and Drug Development
Fluorinated Indole Synthesis
Biological Activity Studies
Agrochemicals and Crop Protection
For reference:
Safety and Hazards
The safety data for 4-Chloro-5-fluoroindoline indicates that it may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-chloro-5-fluoro-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-2,11H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDMHRLSOGHDSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657784 | |
| Record name | 4-Chloro-5-fluoro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-fluoroindoline | |
CAS RN |
903551-32-6 | |
| Record name | 4-Chloro-5-fluoro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3030338.png)
![(E)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-Dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B3030339.png)

![[(4R)-4-[(1'S,2'S,3S,4S,4'S,8'R,12'R)-15'-acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl]pentyl] acetate](/img/structure/B3030342.png)







![[(2R)-1-azido-3-chloropropan-2-yl] phenyl carbonate](/img/structure/B3030356.png)

